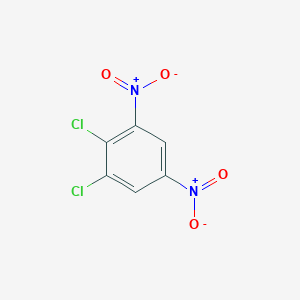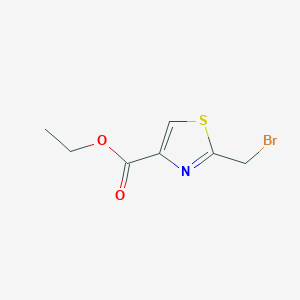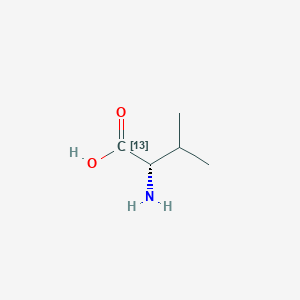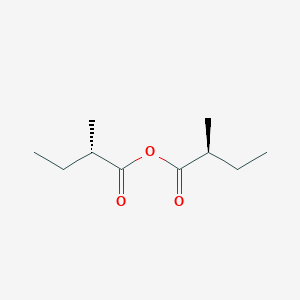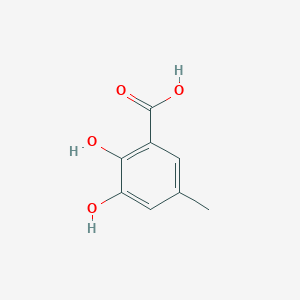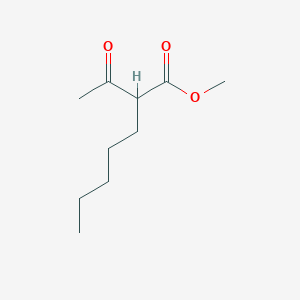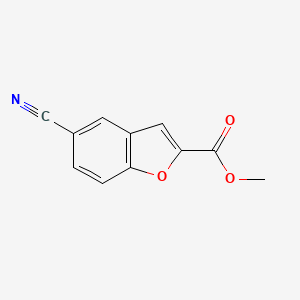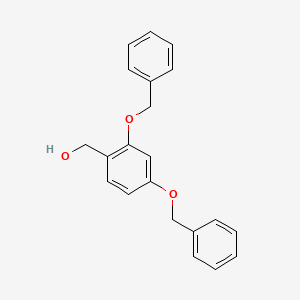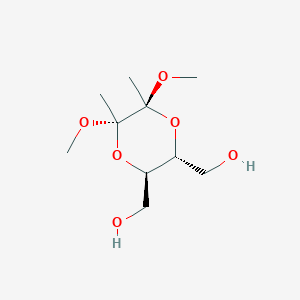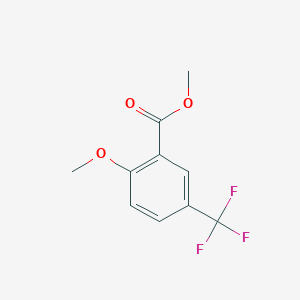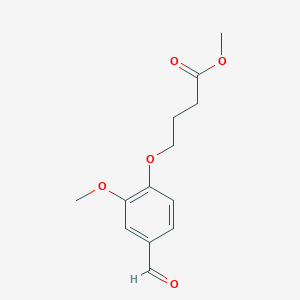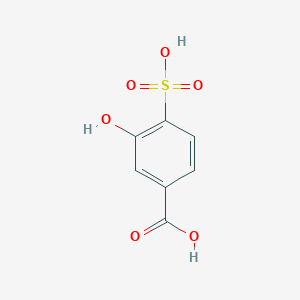![molecular formula C6H12N2 B1600083 Octahydropyrrolo[3,4-b]pyrrole CAS No. 931-00-0](/img/structure/B1600083.png)
Octahydropyrrolo[3,4-b]pyrrole
Overview
Description
Octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a fused bicyclic ring system, which includes a pyrrole ring and an additional nitrogen-containing ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrrolo[3,4-b]pyrrole can be achieved through various methods. One common approach involves the thermolysis of N-phthalimidoaziridines, which are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . The reaction is typically carried out in the presence of N-arylmaleimide, leading to the formation of N-phthalimidopyrrolidines, which can be further converted to this compound derivatives.
Another method involves the use of subcritical water as a green solvent. In this approach, this compound derivatives are synthesized by reacting N-benzoylthiourea derivatives with α-haloketones at elevated temperatures (around 130°C) in subcritical water . This method offers a more environmentally friendly alternative to traditional solvents and provides high yields of the desired compounds.
Industrial Production Methods
Industrial production of this compound derivatives may involve large-scale synthesis using the aforementioned methods. The use of subcritical water as a solvent is particularly attractive for industrial applications due to its cost-effectiveness, safety, and environmental benefits. Additionally, continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the unique electronic structure of the compound.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert specific functional groups within the compound.
Substitution: Substitution reactions can be achieved using various electrophiles or nucleophiles, depending on the desired modification. For example, halogenation can be performed using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce reduced forms of the compound with altered electronic properties
Scientific Research Applications
Octahydropyrrolo[3,4-b]pyrrole and its derivatives have found applications in various scientific research areas, including chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. Its unique structure allows for the development of novel synthetic methodologies and the exploration of new reaction pathways.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to interact with various biological targets and pathways makes them suitable for the treatment of a wide range of diseases.
Industry: In the industrial sector, the compound’s unique properties are leveraged for the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways within biological systems. The compound’s nitrogen-containing rings allow it to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of key biological pathways, leading to various therapeutic effects.
For example, this compound derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Octahydropyrrolo[3,4-b]pyrrole can be compared to other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazines and pyrrolidines . While these compounds share some structural similarities, this compound is unique due to its fused bicyclic ring system and specific electronic properties.
Similar Compounds
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in natural products and pharmaceuticals.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETODIXQMRZKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473357 | |
| Record name | Octahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-00-0 | |
| Record name | Octahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of octahydropyrrolo[3,4-b]pyrrole as a chemical scaffold in medicinal chemistry?
A1: this compound represents a valuable scaffold in medicinal chemistry due to its presence in various bioactive molecules. Notably, it has been investigated for its potential as a histamine H3 receptor antagonist. []
Q2: How does the structure of this compound contribute to its activity as a histamine H3 receptor antagonist?
A2: Research suggests that specific structural features within the this compound scaffold are crucial for its interaction with the histamine H3 receptor. For instance, the presence of a 5-alkyl and a 1-aryl substituent on the core structure was found to be essential for potent antagonistic activity. Modification of these substituents led to significant changes in binding affinity and overall potency. []
Q3: Can you describe a specific example of how modifying the this compound structure impacted its biological activity?
A3: In a study focused on developing novel histamine H3 receptor antagonists, researchers observed a dramatic increase in potency by incorporating a key moiety from a known antagonist (ABT-239) into an inactive conessine-based this compound derivative. This modification led to the development of compound 17a, which exhibited a significant increase in binding affinity for the human H3 receptor (Ki = 0.54 nM) compared to the initial inactive analogues. []
Q4: Are there any established synthetic routes for the preparation of enantiopure octahydropyrrolo[3,4-b]pyrroles?
A4: Yes, researchers have successfully synthesized enantiopure octahydropyrrolo[3,4-b]pyrroles utilizing a [3 + 2] dipolar cycloaddition reaction. This method employs chiral perhydro-1,3-benzoxazines as starting materials, reacting with N-substituted glycines to generate the desired this compound derivatives with high stereoselectivity. []
Q5: Beyond its potential as a histamine H3 receptor antagonist, has the this compound scaffold been explored for other biological targets?
A5: Research indicates that this compound has been investigated as a bioisostere for piperazine in the development of σ2 receptor ligands. While direct replacement of piperazine with this compound led to a decrease in binding affinity, further modifications incorporating bridged diazabicyclic systems showed promising results, highlighting the versatility of this scaffold in medicinal chemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



